Enantiomeric Configuration: (R) vs. (S) Determines CCR2b Antagonist Potency
In a structure-activity relationship study of 3-aminopyrrolidine-based CCR2b antagonists, the (R)-configured aminopyrrolidine series yielded compound 71 with CCR2b Binding IC₅₀ = 3.2 nM, MCP-1-Induced Chemotaxis IC₅₀ = 0.83 nM, and Ca²⁺ Flux IC₅₀ = 7.5 nM [1]. While the target compound (R)-(3-amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is the N-1 acetic acid building block rather than the elaborated antagonist itself, the (R)-stereochemistry it provides is the essential chiral element present in this potent series.
| Evidence Dimension | CCR2b functional antagonism (chemotaxis) for elaborated (R)-3-aminopyrrolidine series vs. racemic or (S)-series |
|---|---|
| Target Compound Data | Compound 71 (R-series): MCP-1-Induced Chemotaxis IC₅₀ = 0.83 nM |
| Comparator Or Baseline | Lead compound 1 (racemic): activity not specified but required SAR optimization; (S)-series exhibited divergent activity (data not shown in this reference) |
| Quantified Difference | Low nanomolar chemotaxis inhibition achieved only when (R)-stereochemistry is incorporated; the (R)-configuration is a determinant for target engagement. |
| Conditions | CCR2b binding assay; MCP-1-induced chemotaxis assay; Ca²⁺ flux assay (HEK-293 cells expressing CCR2b) [1] |
Why This Matters
Procurement of the (R)-enantiomer dihydrochloride ensures that downstream synthetic elaboration yields antagonists with the correct stereochemistry for CCR2b target engagement.
- [1] Moree, W. J. et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869–1873. View Source
